molecular formula C6H4N4O B8685039 Imidazo[1,2-b][1,2,4]triazine-6-carbaldehyde

Imidazo[1,2-b][1,2,4]triazine-6-carbaldehyde

Cat. No. B8685039
M. Wt: 148.12 g/mol
InChI Key: WWMSYJROIXMNJC-UHFFFAOYSA-N
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Patent
US07151105B2

Procedure details

To a solution of imidazo[1,2-b][1,2,4]triazine-6-carboxylic acid ethyl ester (500 mg, 2.6 mmol, from step 1 above) in CH2Cl2 (15 mL) cooled to −78° C. was added diisobutylaluminum hydride (2.6 mL, 1.5 M in toluene). The reaction was stirred for one hour, and then extra diisobutylaluminum hydride (1 mL, 1.5 M) was added. After 20 more minutes, the cold reaction was quenched with EtOAc (10 mL), and then MeOH (10 mL). After the reaction had warmed to room temperature, 30 mL of 0.3 M HCl was added. The layers were separated. The aqueous phase was extracted three times with 10 mL of CH2Cl2. After the organic layers were combined and dried over MgSO4, the solids were removed by filtration. The organic liquid was concentrated by rotary evaporation, and the resulting oil was chromatographed (40 g SiO2, 50 to 100% EtOAc in hexanes) to give the desired product (47 mg, 12%).
Name
imidazo[1,2-b][1,2,4]triazine-6-carboxylic acid ethyl ester
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Yield
12%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[N:7]=[C:8]2[N:13]=[CH:12][CH:11]=[N:10][N:9]2[CH:14]=1)=O)C.[H-].C([Al+]CC(C)C)C(C)C>C(Cl)Cl>[N:10]1[N:9]2[CH:14]=[C:6]([CH:4]=[O:3])[N:7]=[C:8]2[N:13]=[CH:12][CH:11]=1 |f:1.2|

Inputs

Step One
Name
imidazo[1,2-b][1,2,4]triazine-6-carboxylic acid ethyl ester
Quantity
500 mg
Type
reactant
Smiles
C(C)OC(=O)C=1N=C2N(N=CC=N2)C1
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.6 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 20 more minutes, the cold reaction
CUSTOM
Type
CUSTOM
Details
was quenched with EtOAc (10 mL)
ADDITION
Type
ADDITION
Details
30 mL of 0.3 M HCl was added
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted three times with 10 mL of CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solids were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The organic liquid was concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
the resulting oil was chromatographed (40 g SiO2, 50 to 100% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N=1N2C(N=CC1)=NC(=C2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 47 mg
YIELD: PERCENTYIELD 12%
YIELD: CALCULATEDPERCENTYIELD 12.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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